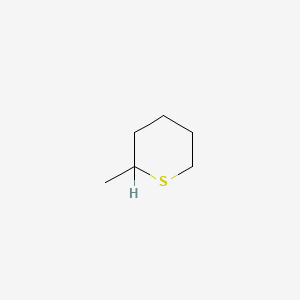
2-Methylthiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthiane is an organic compound with the molecular formula C6H12S It is a sulfur-containing heterocycle, specifically a thiane derivative, where a methyl group is attached to the second carbon of the thiane ring
准备方法
Synthetic Routes and Reaction Conditions
2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-propanedithiol with a suitable electrophile can lead to the formation of this compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methylthiophene, followed by cyclization under controlled conditions. This approach allows for the production of this compound in larger quantities, suitable for industrial applications.
化学反应分析
Types of Reactions
2-Methylthiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated thiane derivatives.
科学研究应用
2-Methylthiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methylthiane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function. The sulfur atom in the thiane ring can form bonds with metal ions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
相似化合物的比较
Similar Compounds
2-Methylthiophene: A sulfur-containing heterocycle with a similar structure but different reactivity.
Thiane: The parent compound without the methyl group.
Tetrahydrothiophene: Another sulfur-containing heterocycle with different chemical properties.
Uniqueness
2-Methylthiane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other similar compounds and suitable for specific applications where its unique properties are advantageous.
属性
CAS 编号 |
5161-16-0 |
|---|---|
分子式 |
C6H12S |
分子量 |
116.23 g/mol |
IUPAC 名称 |
2-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 |
InChI 键 |
VLBGYQISAJHVAD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)

![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
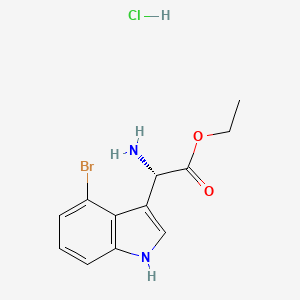
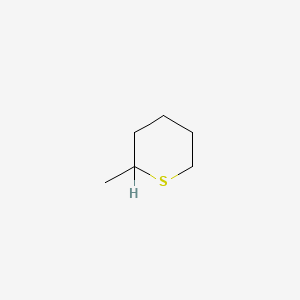
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
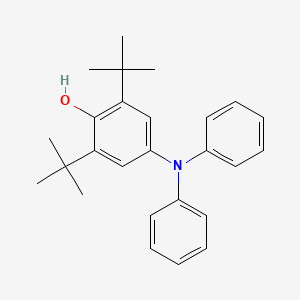
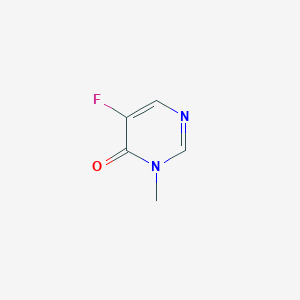
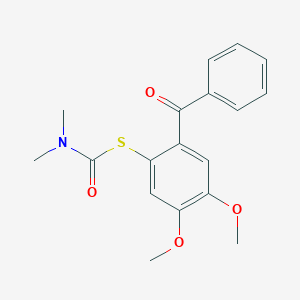
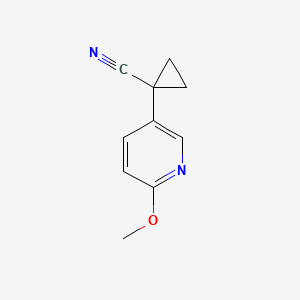
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)

![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)

